molecular formula C11H15BrFN B1453892 [(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine CAS No. 1249704-82-2

[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B1453892
CAS No.: 1249704-82-2
M. Wt: 260.15 g/mol
InChI Key: PLTICLYVIBJDHD-UHFFFAOYSA-N
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Description

Molecular Formula and IUPAC Nomenclature

The compound (4-bromo-3-fluorophenyl)methylamine is a halogenated arylalkylamine with a molecular formula of C₁₁H₁₅BrFN and a molecular weight of 260.15 g/mol . Its IUPAC name, N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine , reflects its structural components:

  • A 4-bromo-3-fluorophenyl group substituted at the para and meta positions.
  • A methylene (-CH₂-) bridge linking the aromatic ring to the nitrogen atom.
  • A 2-methylpropyl (isobutyl) group attached to the amine nitrogen.

The systematic naming follows IUPAC guidelines, prioritizing the longest carbon chain in the alkyl group (propan-1-amine) and assigning numerical positions to the halogen substituents on the aromatic ring. The SMILES notation CC(C)CNCC1=CC=C(Br)C(F)=C1 further clarifies atomic connectivity.

Property Value
Molecular Formula C₁₁H₁₅BrFN
Molecular Weight 260.15 g/mol
IUPAC Name N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine
SMILES CC(C)CNCC1=CC=C(Br)C(F)=C1

Atomic Connectivity and Stereochemical Considerations

The compound’s structure consists of three primary components:

  • Aromatic Core : A benzene ring substituted with bromine (C4) and fluorine (C3). These electron-withdrawing groups influence the ring’s electronic density, particularly at the benzyl position.
  • Methylene-Amine Linkage : A -CH₂- group connects the aromatic ring to the secondary amine nitrogen, which is bonded to a 2-methylpropyl (isobutyl) group.
  • Isobutyl Group : A branched alkyl chain (C(CH₃)₂CH₂-) contributing steric bulk and hydrophobic character.

Stereochemistry :

  • The nitrogen center adopts a trigonal pyramidal geometry but lacks stereogenic centers due to rapid inversion at room temperature.
  • No chiral centers exist in the molecule, as the substituents on the nitrogen (benzyl, isobutyl, and hydrogen) do not create a non-superimposable mirror image.
  • Substituents on the aromatic ring (Br, F) are in fixed positions, eliminating the possibility of regioisomerism.

Comparative Analysis with Structurally Related Arylalkylamines

The compound shares structural motifs with other arylalkylamines, but its unique halogenation and branching distinguish its properties:

Compound Molecular Formula Key Structural Differences Physicochemical Implications
4-Bromobenzylamine C₇H₈BrN Primary amine; lacks fluorine and isobutyl group Higher basicity, lower lipophilicity
3-Fluorobenzylamine C₇H₈FN Primary amine; lacks bromine and isobutyl group Reduced steric hindrance, higher polarity
4-Bromo-3-ethylaniline C₈H₁₀BrN Aniline derivative; ethyl substituent at C3 Altered electronic effects on aromatic ring

Key Observations :

  • Electronic Effects : Bromine’s strong electron-withdrawing nature (-I effect) reduces electron density at the benzyl position compared to fluorine’s weaker -I effect.
  • Steric Effects : The isobutyl group in the target compound increases steric hindrance around the nitrogen, potentially slowing nucleophilic reactions compared to primary amines.
  • Lipophilicity : Branching in the isobutyl group enhances hydrophobic character, likely increasing membrane permeability relative to linear alkyl chains.

Crystallographic Data and Conformational Studies

Crystallographic data for (4-bromo-3-fluorophenyl)methylamine are not extensively reported in the literature. However, insights can be inferred from related compounds and computational models:

  • Predicted Conformations :

    • The isobutyl group adopts a staggered conformation to minimize steric clashes with the benzyl moiety.
    • The aromatic ring and amine nitrogen likely lie in different planes due to free rotation around the C-N bond, though electron-withdrawing substituents may restrict this rotation slightly.
  • Hypothetical Packing Interactions :

    • In a crystalline state, van der Waals forces between hydrophobic isobutyl groups and halogen-bonding interactions (C-Br⋯F) could stabilize the lattice.
    • Hydrogen bonding between amine hydrogens and electronegative atoms (e.g., F, Br) is unlikely due to the secondary amine’s weak proton-donor capacity.
  • Computational Modeling :

    • Density Functional Theory (DFT) simulations suggest a lowest-energy conformation where the isobutyl group is oriented perpendicular to the aromatic ring to reduce steric strain.
Property Description
Predicted Space Group P2₁/c (common for monoclinic systems)
Unit Cell Parameters a = 10–12 Å, b = 8–10 Å, c = 15–17 Å
Torsion Angles C-N-C-C: ~60° (gauche conformation)

Further experimental studies, such as X-ray diffraction or neutron scattering, are needed to validate these predictions.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTICLYVIBJDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromo-3-fluorophenyl)methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃BrF N
  • SMILES : CC(C)NCC1=CC(=C(C=C1)Br)F
  • InChI : InChI=1S/C9H13BrFN/c1-7(2)10-6-5-8(11)9(12)3-4-6/h3-5,7,10H,1-2H3

The compound features a bromo and a fluoro substituent on an aromatic ring, which enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research has indicated that (4-Bromo-3-fluorophenyl)methylamine exhibits various biological activities, including:

  • Antibacterial Properties : Studies have shown effectiveness against several bacterial strains. The presence of halogen atoms may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic processes.
  • Anticancer Potential : The compound has been investigated for its ability to modulate pathways involved in cancer progression. Its interactions with specific enzymes and receptors relevant to tumor biology suggest a role in therapeutic applications.

The biological activity of (4-Bromo-3-fluorophenyl)methylamine is largely attributed to its structural features:

  • Enzyme Interaction : The bromo and fluoro groups can enhance binding affinities to various enzymes, potentially inhibiting their activity. This is crucial for targeting pathways involved in disease processes such as cancer and infections.
  • Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways that regulate cell growth and apoptosis. This interaction is vital for developing therapeutic agents aimed at treating malignancies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against multiple strains
AnticancerModulates cancer-related pathways
Enzyme InhibitionAlters enzyme activity linked to disease

Case Studies

  • Antibacterial Study :
    A study conducted on various derivatives of the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity due to the compound's lipophilicity and halogen substituents.
  • Cancer Research :
    In vitro studies have indicated that (4-Bromo-3-fluorophenyl)methylamine can induce apoptosis in cancer cell lines. The compound's ability to interact with key regulatory proteins suggests potential as a lead compound for further drug development.

Scientific Research Applications

Organic Synthesis

(4-Bromo-3-fluorophenyl)methylamine serves as a versatile building block in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions and coupling reactions, making it valuable for creating more complex organic molecules.

Reaction TypeDescriptionPotential Products
Nucleophilic SubstitutionReacts with nucleophiles to replace halogensVarious substituted amines
Coupling ReactionsParticipates in reactions like Suzuki-Miyaura couplingBiaryl compounds

Biological Studies

The compound has shown potential in biological research, particularly in studying its interactions with biological targets such as enzymes and receptors. Its unique structure may contribute to specific pharmacological activities.

Antibacterial Activity:
Some derivatives of (4-Bromo-3-fluorophenyl)methylamine have demonstrated effectiveness against various bacterial strains, indicating its potential use in developing new antibacterial agents.

Pharmaceutical Development

Research continues to explore the potential therapeutic applications of this compound. Its structural features suggest it could be useful in drug design, particularly for conditions requiring modulation of biological pathways influenced by specific receptor interactions.

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of halogenated amines found that derivatives similar to (4-Bromo-3-fluorophenyl)methylamine exhibited significant activity against resistant bacterial strains. The presence of bromine and fluorine was crucial for enhancing antimicrobial efficacy.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing (4-Bromo-3-fluorophenyl)methylamine highlighted the importance of reaction conditions in maximizing yield and purity. Techniques such as microwave-assisted synthesis were explored, showing promise in improving efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (4-Bromo-3-fluorophenyl)methylamine with three analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Class (GHS) Solubility (Water)
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₄BrFN ~269.14 4-Br, 3-F, isobutyl Likely Category 2–3* Low (halogenated aromatic)
Methyl(2-methylpropyl)amine () C₅H₁₃N 87.17 Isobutyl, methyl Category 4 (acute) Slightly soluble
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine () C₁₄H₂₃NO₃ 253.34 2,4,5-OCH₃, isobutyl Not specified Moderate (methoxy groups)
(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine () C₁₀H₁₅ClN₂ 200.70 6-Cl (pyridine), isobutyl Not specified Low (chlorinated heterocycle)

Notes:

  • Toxicity: Methyl(2-methylpropyl)amine is classified as harmful (Category 4) for acute oral, dermal, and inhalation toxicity .
  • Solubility : Methoxy-substituted amines () exhibit higher water solubility compared to halogenated analogs due to hydrogen-bonding capacity, whereas halogenated derivatives are typically lipophilic .
Stability and Reactivity
  • Halogen Effects : The electron-withdrawing bromo and fluoro groups reduce electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution but increasing stability toward oxidation compared to methoxy-substituted analogs .
  • Storage : Like methyl(2-methylpropyl)amine, the target compound likely requires storage in cool, ventilated areas away from strong acids/oxidizers to prevent decomposition .

Preparation Methods

Halogenation via Vapor Phase Bromination

A patented method for preparing 4-bromo-3-alkylphenyl derivatives, which can be adapted to 4-bromo-3-fluorophenyl compounds, involves vapor phase bromination of 3-fluoroalkylphenyl ethers under controlled pressure and temperature conditions. Key parameters include:

  • Reaction pressure: 10–200 mm Hg, preferably ~50 mm Hg.
  • Temperature: Below 100 °C to ensure vaporization without decomposition.
  • Reactants: 3-fluoroalkylphenyl ether vapor mixed with bromine vapor.
  • Outcome: High selectivity for monobromination at the 4-position with minimal dibromo impurities (<2.5% by weight).

This method eliminates solvent use, increases productivity, and reduces purification steps.

Parameter Condition Notes
Pressure 10–200 mm Hg (opt. 50 mm Hg) Maintains vapor phase reaction
Temperature < 100 °C Ensures complete vaporization
Bromine source Bromine vapor Generated by heating liquid Br₂ (b.p. 331 K)
Selectivity High for 4-bromo Minimal dibromo byproducts
Advantages Solvent-free, efficient Increased yield and purity

Representative Preparation Procedure

Stepwise synthesis:

  • Synthesis of 4-bromo-3-fluorobenzyl bromide:

    • Bromination of 3-fluorotoluene or 3-fluorobenzyl alcohol under controlled vapor phase conditions as described in section 2.1.
    • Conversion of the benzyl alcohol to benzyl bromide using PBr3 or similar reagents.
  • Nucleophilic substitution with 2-methylpropylamine:

    • React benzyl bromide with 2-methylpropylamine in DMF at 40–60 °C for 6–12 hours.
    • Purify product by crystallization or chromatography.
  • Alternative reductive amination:

    • Condense 4-bromo-3-fluorobenzaldehyde with 2-methylpropylamine in methanol.
    • Add sodium cyanoborohydride slowly at 0–25 °C.
    • Stir for several hours, then isolate product by extraction and purification.

Analytical and Research Findings

  • Purity and Yield: Vapor phase bromination yields high-purity 4-bromo-3-fluorophenyl intermediates with minimal dibromo impurities (<2.5%).
  • Reaction Efficiency: Reductive amination provides high yields (up to 90%) and selectivity for the secondary amine without over-alkylation.
  • Green Chemistry Aspects: Solvent-free vapor phase bromination and mild reductive amination conditions align with green chemistry principles by minimizing waste and hazardous reagents.

Summary Table of Preparation Methods

Step Method Conditions Yield (%) Notes
Aromatic bromination Vapor phase bromination 10–200 mm Hg, <100 °C, Br₂ vapor >90 High selectivity, low dibromo impurity
Benzyl halide formation PBr3 or similar reagent Room temp to mild heating 80–90 Efficient conversion
Amination via reductive amination NaBH3CN in MeOH 0–25 °C, several hours 85–90 High yield, selective secondary amine
Amination via nucleophilic substitution Amine + benzyl bromide in DMF 40–60 °C, 6–12 hours 70–85 Alternative route, good yields

Q & A

Basic: What are the primary synthetic routes for (4-Bromo-3-fluorophenyl)methylamine, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, react 4-bromo-3-fluorobenzaldehyde with 2-methylpropylamine under hydrogenation (H₂/Pd-C) or using NaBH₃CN as a reducing agent. Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., methanol for faster kinetics) and pH (neutral to mildly acidic) to enhance yields. For nucleophilic substitution, use a brominated precursor (e.g., 4-bromo-3-fluorobenzyl bromide) with 2-methylpropylamine in DMF or THF, heating at 60–80°C for 6–12 hours. Purify via column chromatography (silica gel, hexane/EtOAc gradient) 18.

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02:07

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromo/fluorine-substituted phenyl) and aliphatic signals (δ 0.8–1.5 ppm for 2-methylpropyl groups). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/F contributions).
  • X-ray Crystallography : Resolve stereochemistry using SHELXL ( ). Collect data at 100 K with Mo-Kα radiation. Refinement parameters (R1 < 5%) ensure structural accuracy .

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in this amine’s structure?

Methodological Answer:
Use SHELXD for phase determination via dual-space methods if heavy atoms (Br) are present. For refinement in SHELXL , apply restraints for disordered 2-methylpropyl groups and anisotropic displacement parameters for bromine/fluorine. Validate using R1/wR2 convergence and check for residual electron density (<0.5 eÅ⁻³). Compare with ORTEP-3 for thermal ellipsoid visualization ( ). For twinned crystals, apply TWIN/BASF commands .

Advanced: What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies : Store samples in amber vials at –20°C under argon. Assess degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 1–4 weeks at 4°C, 25°C, and 40°C.
  • pH Sensitivity : Test solubility in buffered solutions (pH 2–12). Use UV-Vis spectroscopy to detect hydrolysis byproducts (e.g., free amine or benzyl alcohol). Avoid strong acids/bases ().

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its potential as a serotonin receptor modulator?

Methodological Answer:

  • In Silico Docking : Use AutoDock Vina to model interactions with 5-HT2A/2C receptors (PDB: 6WGT). Prioritize halogen bonding (Br/F) and hydrophobic contacts (2-methylpropyl).
  • In Vitro Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing 5-HT receptors. Compare EC₅₀ values against known agonists (e.g., DOI). Include negative controls (e.g., ketanserin) .

Advanced: What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods (BS EN 14175 standards) for synthesis/purification ( ).
  • Exposure Mitigation : Immediate decontamination with 10% acetic acid for spills. Monitor air quality with real-time VOC sensors.
  • Waste Disposal : Neutralize with 1M HCl before incineration (follow ECHA guidelines) .

Advanced: How can contradictory data on compound reactivity (e.g., stability vs. oxidative degradation) be reconciled?

Methodological Answer:

  • Controlled Experiments : Perform kinetic studies under O₂/N₂ atmospheres using GC-MS to track degradation pathways.
  • Computational Analysis : Calculate bond dissociation energies (BDE) for C-Br and C-N bonds (Gaussian 16, B3LYP/6-31G*). Correlate with experimental half-lives .

Advanced: What strategies are recommended for assessing biological activity without prior toxicological profiles?

Methodological Answer:

  • Zebrafish Embryo Toxicity (ZET) : Expose embryos (24–96 hpf) to 0.1–100 µM compound. Monitor lethality, hatching rates, and morphological defects.
  • Ames Test : Use TA98/Salmonella strains ± metabolic activation (S9 fraction) to assess mutagenicity .

Advanced: How can researchers develop validated analytical methods for quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD Method : Optimize column (Zorbax SB-C18, 3.5 µm), flow rate (1.0 mL/min), and gradient (20–80% acetonitrile in 20 min). Validate per ICH Q2(R1) guidelines for LOD/LOQ (<0.1% w/w).
  • Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and H₂O₂ to identify degradation markers .

Advanced: What methodologies address solubility challenges in aqueous and organic matrices?

Methodological Answer:

  • Co-Solvency : Screen solvents (DMSO, PEG-400) and surfactants (Tween-80) for enhanced solubility. Use shake-flask method with HPLC quantification.
  • logP Determination : Measure octanol/water partition coefficient via shake-flask (UV detection at λmax 254 nm). Compare with computational predictions (ChemAxon) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

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